REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=O)[CH2:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C>O1CCCC1.C(OCC)C>[C:5]12([CH2:4][CH2:3][NH:2][CH3:1])[CH2:12][CH:11]3[CH2:10][CH:9]([CH2:8][CH:7]([CH2:13]3)[CH2:6]1)[CH2:14]2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
CNC(CC12CC3CC(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
569 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Type
|
CUSTOM
|
Details
|
stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling over five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooling again
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with 1 N hydrochloric acid (50 ml) twice
|
Type
|
ADDITION
|
Details
|
A 4 N aqueous sodium hydroxide solution was added to the
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with diethyl ether (80 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous sodium chloride solution (60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 890 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |